Cas no 1781840-10-5 (3-(3-bromo-2-methoxyphenyl)butan-1-amine)

3-(3-bromo-2-methoxyphenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-2-methoxyphenyl)butan-1-amine
- 1781840-10-5
- EN300-1938448
-
- インチ: 1S/C11H16BrNO/c1-8(6-7-13)9-4-3-5-10(12)11(9)14-2/h3-5,8H,6-7,13H2,1-2H3
- InChIKey: IIKXFGHZWLRRCI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1OC)C(C)CCN
計算された属性
- せいみつぶんしりょう: 257.04153g/mol
- どういたいしつりょう: 257.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 35.2Ų
3-(3-bromo-2-methoxyphenyl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938448-0.1g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 0.1g |
$1005.0 | 2023-09-17 | ||
Enamine | EN300-1938448-0.25g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 0.25g |
$1051.0 | 2023-09-17 | ||
Enamine | EN300-1938448-5.0g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1938448-10.0g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1938448-2.5g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 2.5g |
$2240.0 | 2023-09-17 | ||
Enamine | EN300-1938448-1g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 1g |
$1142.0 | 2023-09-17 | ||
Enamine | EN300-1938448-1.0g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1938448-0.5g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 0.5g |
$1097.0 | 2023-09-17 | ||
Enamine | EN300-1938448-0.05g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 0.05g |
$959.0 | 2023-09-17 | ||
Enamine | EN300-1938448-10g |
3-(3-bromo-2-methoxyphenyl)butan-1-amine |
1781840-10-5 | 10g |
$4914.0 | 2023-09-17 |
3-(3-bromo-2-methoxyphenyl)butan-1-amine 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
3-(3-bromo-2-methoxyphenyl)butan-1-amineに関する追加情報
Comprehensive Overview of 3-(3-bromo-2-methoxyphenyl)butan-1-amine (CAS No. 1781840-10-5)
3-(3-bromo-2-methoxyphenyl)butan-1-amine (CAS No. 1781840-10-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of substituted phenylbutylamines, which are known for their versatile applications in medicinal chemistry. The presence of a bromo and methoxy group on the phenyl ring, combined with a butylamine side chain, makes it a valuable intermediate for synthesizing more complex molecules.
In recent years, researchers have focused on the potential of 3-(3-bromo-2-methoxyphenyl)butan-1-amine as a building block for drug discovery. Its molecular framework allows for modifications that can lead to compounds with enhanced bioactivity. For instance, the bromo substituent offers a reactive site for further functionalization, while the methoxy group can influence the compound's pharmacokinetic properties. These features make it a subject of interest in the development of new therapeutic agents, particularly in the fields of neurology and oncology.
The synthesis of 3-(3-bromo-2-methoxyphenyl)butan-1-amine typically involves multi-step organic reactions, including halogenation and amination processes. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. The compound's CAS No. 1781840-10-5 serves as a unique identifier in chemical databases, facilitating its retrieval and study by researchers worldwide.
One of the trending topics in the scientific community is the exploration of sustainable and green chemistry approaches for synthesizing compounds like 3-(3-bromo-2-methoxyphenyl)butan-1-amine. Researchers are increasingly investigating eco-friendly catalysts and solvents to minimize environmental impact. This aligns with the growing demand for sustainable practices in chemical manufacturing, a topic frequently searched by professionals in the field.
Another area of interest is the computational modeling of 3-(3-bromo-2-methoxyphenyl)butan-1-amine and its derivatives. Molecular docking studies and quantum mechanical calculations are being used to predict its interactions with biological targets. Such in silico analyses are cost-effective and time-efficient, making them a popular subject in academic and industrial research.
The compound's potential applications extend beyond pharmaceuticals. In agrochemistry, 3-(3-bromo-2-methoxyphenyl)butan-1-amine could serve as a precursor for developing novel pesticides or herbicides. Its structural motifs are similar to those found in bioactive molecules that target plant pathogens, making it a candidate for further investigation in this domain.
Quality control and analytical characterization are critical aspects of working with 3-(3-bromo-2-methoxyphenyl)butan-1-amine. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely used to ensure its purity and identity. These methods are essential for meeting regulatory standards and ensuring reproducibility in research.
In conclusion, 3-(3-bromo-2-methoxyphenyl)butan-1-amine (CAS No. 1781840-10-5) is a compound of significant scientific and industrial relevance. Its unique structure and versatile applications make it a focal point in ongoing research efforts. As the demand for innovative chemical solutions grows, this compound is poised to play a pivotal role in advancing knowledge and technology across multiple disciplines.
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